

A Comparative Analysis of (R)-Fasiglifam Metabolism Across Species

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Compound of Interest		
Compound Name:	(R)-Fasiglifam	
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(R)-Fasiglifam (TAK-875), a potent and selective agonist of G protein-coupled receptor 40 (GPR40), demonstrated promise in clinical trials for the treatment of type 2 diabetes. However, its development was halted due to concerns of drug-induced liver injury (DILI). Understanding the cross-species differences in the metabolism of (R)-Fasiglifam is crucial for interpreting preclinical safety data and elucidating the mechanisms behind its hepatotoxicity. This guide provides a detailed comparison of (R)-Fasiglifam metabolism in humans, monkeys, dogs, and rats, supported by experimental data.

Executive Summary

(R)-Fasiglifam undergoes extensive metabolism across all species studied, with the primary routes being glucuronidation and oxidation. The major metabolite is the acyl glucuronide (fasiglifam-G), which is the predominant elimination pathway.[1] Other notable metabolites include an oxidative cleavage product (M-I), a hydroxylated form (T-1676427), and a taurine conjugate (fasiglifam-Tau).[1] While the metabolic pathways are qualitatively similar across species, significant quantitative differences exist, particularly in the formation of the acyl glucuronide, which has been implicated in the observed hepatotoxicity.

In Vivo Metabolism: A Cross-Species Comparison

Following oral administration, **(R)-Fasiglifam** is well-absorbed, with high oral bioavailability (>76.0%) reported in rats, dogs, and humans.[2] The primary route of excretion of radioactivity from radiolabeled **(R)-Fasiglifam** is via the feces in all species.[2] The parent drug, **(R)-Fasiglifam**, is the major component found in plasma and feces across species.[2]



Plasma Metabolite Profile

The relative abundance of metabolites in plasma shows notable species differences, as detailed in the table below.

Metabolite	Human	Rat	Dog	Cynomolgus Monkey
(R)-Fasiglifam	Major	Major	Major	Major
M-I	<10% of plasma radioactivity[1][2]	<10% of plasma radioactivity[1][2]	0.5% of parent AUC[3]	10% of parent AUC[3]
Fasiglifam-G	<2% of plasma radioactivity[1][2]	0.26% of parent AUC[3]	2.6% of parent AUC[3]	18% of parent AUC[3]
T-1676427	<2% of plasma radioactivity[1][2]	Detected[1]	Not Reported	Not Reported
M-I-G	<2% of plasma radioactivity[1][2]	Detected[1]	Not Reported	Not Reported
Fasiglifam-Tau	Not Reported	Detected[1]	Not Reported	Not Reported

Data compiled from multiple sources.[1][2][3]

Biliary Excretion

Biliary excretion is a significant route of elimination for **(R)-Fasiglifam** metabolites. In rats and dogs, fasiglifam-G is the major component in bile.[2] In rats, **(R)-Fasiglifam**, fasiglifam-G, and fasiglifam-Tau accounted for 46.3%, 27.0%, and 6.7% of the dose in bile, respectively.[1]

In Vitro Metabolism

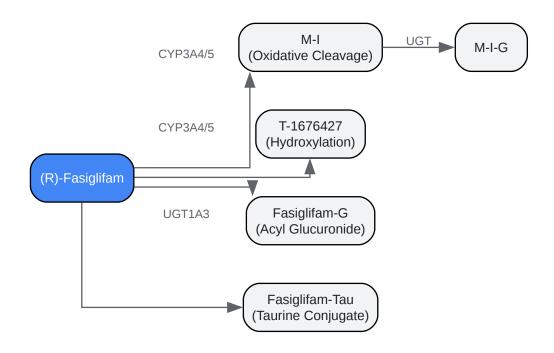
Studies using cryopreserved hepatocytes from humans, cynomolgus monkeys, dogs, and rats have confirmed the metabolic pathways observed in vivo.[3] The formation of the acyl glucuronide (TAK-875AG) in hepatocytes followed the order of non-rodents > human > rat.[3][4] This suggests that non-rodents and humans are more efficient at forming this potentially reactive metabolite.[3][4] The in vitro turnover of **(R)-Fasiglifam** was low across all species, with over 88% of the parent compound remaining after a 4-hour incubation.[3]



The primary enzymes responsible for the metabolism of **(R)-Fasiglifam** have been identified as CYP3A4/5 for oxidation (formation of M-I and T-1676427) and UGT1A3 for glucuronidation.[2]

Metabolic Pathways of (R)-Fasiglifam

The following diagram illustrates the primary metabolic pathways of **(R)-Fasiglifam**.



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Caption: Primary metabolic pathways of **(R)-Fasiglifam**.

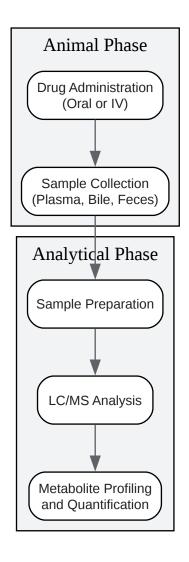
Experimental Protocols In Vivo Metabolism Studies

- Animal Models: Male and female Sprague Dawley rats, dogs, and cynomolgus monkeys were used in the described studies.[1][3][5]
- Administration: (R)-Fasiglifam was administered orally (p.o.) and intravenously (i.v.).[1][5]
 Oral doses in rats ranged from 10 to 100 mg/kg, while dogs and cynomolgus monkeys received 30 mg/kg.[3][5] The intravenous dose in rats was 5 mg/kg.[5][6]
- Sample Collection: Plasma, bile, and feces were collected at various time points for analysis.
 [1][2][3]



Analysis: Samples were analyzed using liquid chromatography-mass spectrometry (LC/MS)
 to identify and quantify (R)-Fasiglifam and its metabolites.[2]

The following diagram outlines a general workflow for in vivo metabolism studies.



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Caption: Generalized workflow for in vivo metabolism studies.

In Vitro Metabolism Studies

- Hepatocytes: Cryopreserved hepatocytes from humans, cynomolgus monkeys, dogs, and rats were utilized.[3]
- Incubation: Hepatocytes were incubated with (R)-Fasiglifam.[3]



Analysis: The formation of metabolites was monitored over time using LC/MS.[3]

Conclusion

The metabolism of **(R)-Fasiglifam** is qualitatively similar across humans, monkeys, dogs, and rats, with acyl glucuronidation and oxidation being the major biotransformation pathways. However, significant quantitative differences in metabolite formation exist, particularly the higher formation of the acyl glucuronide metabolite in non-rodents and humans compared to rats.[3][4] These differences are critical for the interpretation of preclinical toxicology studies and may provide insights into the species-specific susceptibility to **(R)-Fasiglifam**-induced liver injury. Further investigation into the role of the acyl glucuronide metabolite in hepatotoxicity is warranted.

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